molecular formula C19H14ClN3O2 B2722861 (E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide CAS No. 1448140-92-8

(E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide

Cat. No.: B2722861
CAS No.: 1448140-92-8
M. Wt: 351.79
InChI Key: JNZKDTLMGCGUHO-PKNBQFBNSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a dihydropyridazinone moiety, and an acrylamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form (E)-3-(2-chlorophenyl)acrylonitrile.

    Synthesis of the dihydropyridazinone ring: This involves the cyclization of an appropriate hydrazine derivative with a diketone or ketoester to form the 6-oxo-1,6-dihydropyridazin-3-yl moiety.

    Coupling reaction: The final step is the coupling of the acrylonitrile derivative with the dihydropyridazinone derivative under suitable conditions to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-bromophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide: Similar structure but with a bromine atom instead of chlorine.

    (E)-3-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of (E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c20-15-7-3-1-5-13(15)9-11-18(24)21-16-8-4-2-6-14(16)17-10-12-19(25)23-22-17/h1-12H,(H,21,24)(H,23,25)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZKDTLMGCGUHO-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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